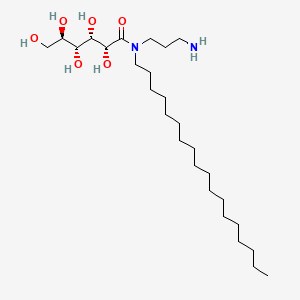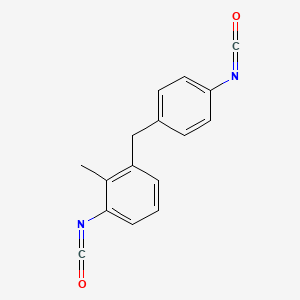
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This compound, with its unique structure, finds applications in various fields of scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of an amine with phosgene or its derivatives. One common method is the transformation of primary amine groups into isocyanates using diphosgene or triphosgene in the presence of a tertiary amine as an acid scavenger . The reaction is carried out under smooth conditions, ensuring the transformation of all amine groups without crosslinking.
Industrial Production Methods
In industrial settings, the production of isocyanates often involves the use of phosgene gas. The process requires stringent safety measures due to the toxic nature of phosgene. The reaction is typically conducted in a controlled environment with appropriate ventilation and protective equipment to ensure the safety of workers.
化学反応の分析
Types of Reactions
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Can be used to create polymers with pendant isocyanate groups, which can further react with other functional groups to form crosslinked networks.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanates to form carbamates and ureas, respectively.
Phosgene or Triphosgene: Used in the synthesis of isocyanates from amines.
Tertiary Amines: Act as acid scavengers in the synthesis process.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Crosslinked Polymers: Formed through polymerization reactions involving isocyanate groups.
科学的研究の応用
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules and the creation of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. The reactivity of the isocyanate group is due to the presence of the highly electrophilic carbon atom in the N=C=O functional group . This allows the compound to participate in various addition and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications.
類似化合物との比較
Similar Compounds
Phenyl Isocyanate: An organic compound with a phenyl ring attached to the isocyanate group.
4,4’-Methylenediphenyl Diisocyanate (MDI): A widely used isocyanate in the production of polyurethanes.
Toluene Diisocyanate (TDI): Another commonly used isocyanate in the production of flexible foams and coatings.
Uniqueness
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the benzyl and tolyl groups. This combination allows for a wide range of applications in both research and industry, making it a versatile and valuable compound.
特性
CAS番号 |
78084-30-7 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-isocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-8H,9H2,1H3 |
InChIキー |
ASTYJMOUOLLVFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)CC2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


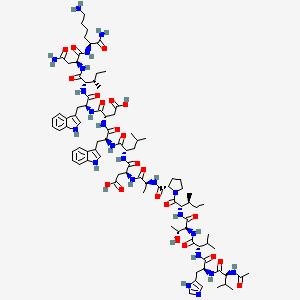
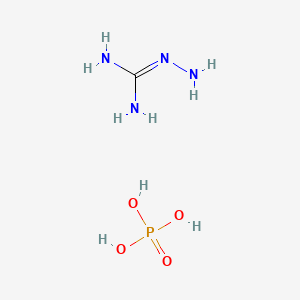
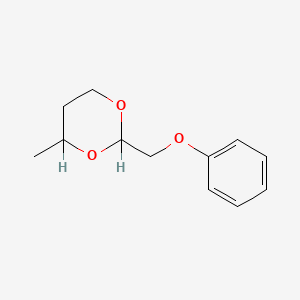
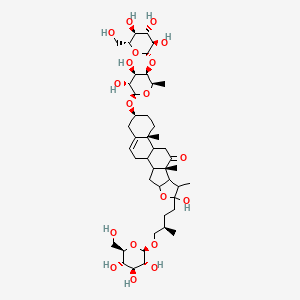
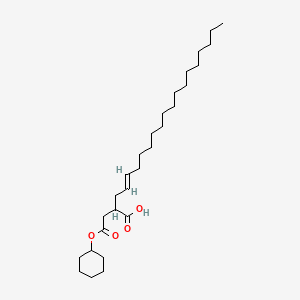
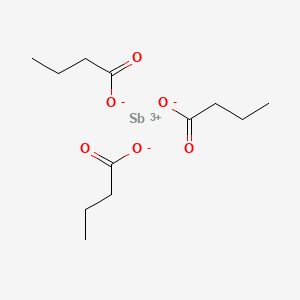
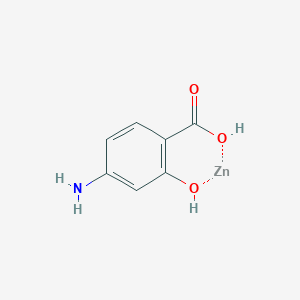
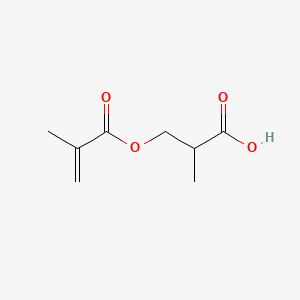
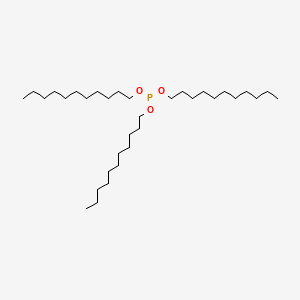
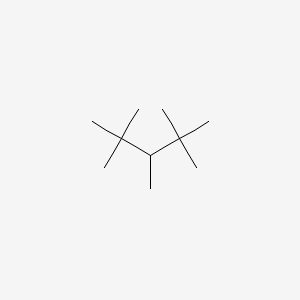
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
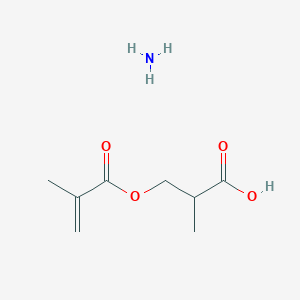
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
